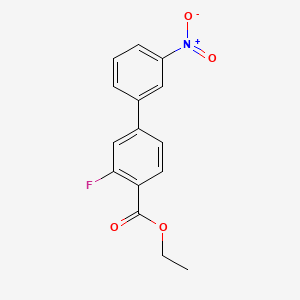

3',4,4'-Trifluorobiphenyl-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

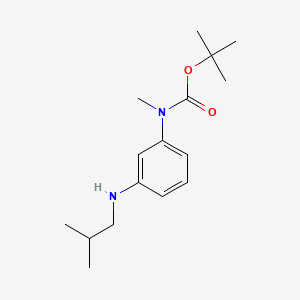

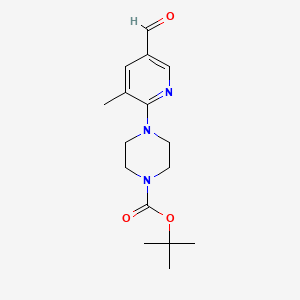

3,4,4'-Trifluorobiphenyl-3-amine, also known as TFBPA, is an organofluorine compound used in various scientific research applications. It is a colorless liquid with a boiling point of 145-146°C and a melting point of -17.5°C. TFBPA has a wide range of uses in organic synthesis, including its use as a catalyst, reagent, and ligand in various reaction mechanisms. It is also used in the synthesis of polymers, pharmaceuticals, and other organic compounds. TFBPA has been studied for its potential as a therapeutic agent and its ability to interact with various biological systems.

Applications De Recherche Scientifique

Synthesis and Material Science

One significant application of compounds related to 3',4,4'-Trifluorobiphenyl-3-amine is in the field of organic synthesis, where they serve as building blocks for complex molecules. For example, the use of B(OCH2CF3)3 has been demonstrated as an effective reagent for the direct amidation of a variety of carboxylic acids with a broad range of amines, facilitating the synthesis of amides with low levels of racemization (Lanigan et al., 2013). This method highlights the potential for trifluoromethyl groups in enhancing reactivity and selectivity in organic synthesis.

Similarly, the palladium-catalyzed trifluoromethylation of aryl chlorides has been optimized to append trifluoromethyl groups to a wide range of aryl substrates. This method facilitates the incorporation of the trifluoromethyl group, which is increasingly important in pharmaceutical and agrochemical compounds due to its electron-withdrawing properties and ability to influence molecular properties (Cho et al., 2010).

Polymer and Material Applications

In the realm of materials science, trifluorobiphenyl derivatives have found applications in the development of novel polymers and materials. For instance, hyperbranched polyimides synthesized from triamine monomers show promise in gas separation applications due to their unique structural properties and stability (Fang et al., 2000). These materials demonstrate the role of fluorinated amines in enhancing the performance and durability of polymeric materials.

Moreover, the design and synthesis of bipolar molecules combining hole-transporting triphenylamine and electron-transporting benzimidazole moieties for organic light-emitting diodes (OLEDs) showcase the versatility of trifluorobiphenyl derivatives in electronic applications. These materials enable efficient phosphorescent OLEDs through solution processing, indicating the impact of fluorinated compounds on the development of advanced optoelectronic devices (Ge et al., 2008).

Catalysis and Organic Transformations

In catalysis, compounds akin to 3',4,4'-Trifluorobiphenyl-3-amine play a crucial role. For example, simple, efficient catalyst systems have been developed for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates. These systems are significant for the functionalization of aromatic compounds, showcasing the utility of fluorinated amines in facilitating diverse organic transformations (Wolfe et al., 2000).

Propriétés

IUPAC Name |

5-(3,4-difluorophenyl)-2-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWSMHGXHXYRAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4,4'-Trifluorobiphenyl-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2-Fluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B572150.png)

![Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B572154.png)

![methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate](/img/structure/B572156.png)

![3-[4-(Dimethylcarbamoyl)phenyl]phenylacetic acid](/img/structure/B572163.png)